7-methyl-1H-indole-6-carboxylic acid
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Overview
Description
7-Methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1H-indole-6-carboxylic acid typically involves the modification of the indole ring. One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of o-nitrotoluene with ethyl glyoxylate, followed by reduction and cyclization . Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. Additionally, green chemistry approaches, such as using microwave irradiation and solvent-free conditions, are being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-indole-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides are used.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or acylated indole derivatives.
Scientific Research Applications
7-Methyl-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-methyl-1H-indole-6-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Methylindole: Another methylated indole derivative with different biological activities.
Uniqueness: 7-Methyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
7-methyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C10H9NO2/c1-6-8(10(12)13)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3,(H,12,13) |
InChI Key |
CZZSOUPHXXTDQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2)C(=O)O |
Origin of Product |
United States |
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